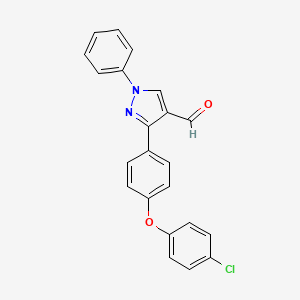![molecular formula C15H22FN3O B12048264 3-Fluoro-4-[(4-morpholin-4-yl)piperidin-1-yl]phenylamine, AldrichCPR](/img/structure/B12048264.png)
3-Fluoro-4-[(4-morpholin-4-yl)piperidin-1-yl]phenylamine, AldrichCPR
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-[(4-morpholin-4-yl)piperidin-1-yl]phenylamine, also known as 3-Fluoro-4-morpholinoaniline, is a chemical compound with the molecular formula C10H13FN2O and a molecular weight of 196.22 g/mol . This compound is characterized by the presence of a fluorine atom, a morpholine ring, and a piperidine ring attached to a phenylamine core. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and has applications in scientific research .
Preparation Methods
The synthesis of 3-Fluoro-4-[(4-morpholin-4-yl)piperidin-1-yl]phenylamine involves several steps. One common method includes the reaction of 3-fluoroaniline with morpholine and piperidine under specific conditions. The reaction typically requires a catalyst and is carried out in a solvent such as chloroform or methanol . The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the final product. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Scientific Research Applications
3-Fluoro-4-[(4-morpholin-4-yl)piperidin-1-yl]phenylamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Fluoro-4-[(4-morpholin-4-yl)piperidin-1-yl]phenylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with receptors, altering their signaling pathways and leading to various biological effects . The specific molecular targets and pathways depend on the context of its application and the structure of the compound .
Comparison with Similar Compounds
3-Fluoro-4-[(4-morpholin-4-yl)piperidin-1-yl]phenylamine can be compared with other similar compounds, such as:
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole: This compound also contains a fluorine atom and a piperidine ring but differs in its benzisoxazole core.
4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidine: Similar to the previous compound, it has a benzisoxazole core and a piperidine ring, but with different substitution patterns.
3-Fluoro-4-(4-methylpiperazin-1-yl)aniline: This compound features a methylpiperazine ring instead of a morpholine ring, leading to different chemical and biological properties.
The uniqueness of 3-Fluoro-4-[(4-morpholin-4-yl)piperidin-1-yl]phenylamine lies in its specific combination of functional groups, which confer distinct reactivity and biological activity .
Properties
Molecular Formula |
C15H22FN3O |
|---|---|
Molecular Weight |
279.35 g/mol |
IUPAC Name |
3-fluoro-4-(4-morpholin-4-ylpiperidin-1-yl)aniline |
InChI |
InChI=1S/C15H22FN3O/c16-14-11-12(17)1-2-15(14)19-5-3-13(4-6-19)18-7-9-20-10-8-18/h1-2,11,13H,3-10,17H2 |
InChI Key |
LMINCAAILXAZSF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N2CCOCC2)C3=C(C=C(C=C3)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


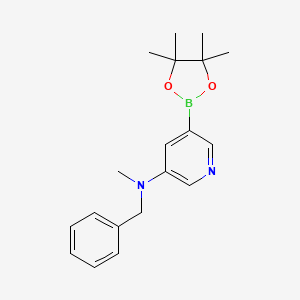
![4-Nitrobenzaldehyde {7-[(2Z)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone](/img/structure/B12048195.png)

![5-Hydroxy-tricyclo[8.2.1.03,8]trideca-3(8),4,6-trien-13-one](/img/structure/B12048202.png)

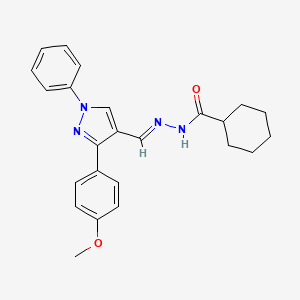

![2-(4-Benzyl-1-piperidinyl)-9-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12048231.png)
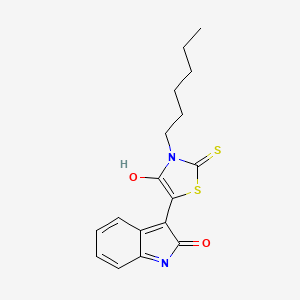
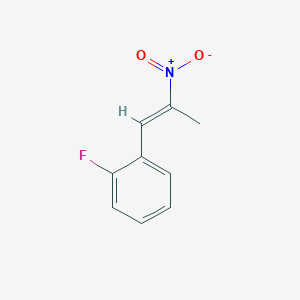
![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(2-methylphenyl)benzamide](/img/structure/B12048246.png)
![1-[2-(Methylsulfinyl)ethyl]piperazine](/img/structure/B12048248.png)
![(3-Amino-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-fluorophenyl)methanone](/img/structure/B12048253.png)
